11,17,21-Trihydroxy-16-methylidenepregna-1,4-diene-3,20-dione
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Overview
Description
Prednylidene is a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. It is a systemic glucocorticoid, meaning it affects the entire body rather than a specific area. The compound is known for its potent corticosteroid activity, which is enhanced by the substitution at position 16, providing additional steric bulk that protects against metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prednylidene involves several steps, starting from basic steroidal structuresThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of prednylidene follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Prednylidene undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of prednylidene can yield ketones or aldehydes, while reduction can produce various hydroxylated derivatives .
Scientific Research Applications
Prednylidene has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroidal reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Prednylidene exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound suppresses the immune response by inhibiting the production of pro-inflammatory cytokines and reducing the activity of immune cells .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but different metabolic stability.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of effects.
Uniqueness
Prednylidene is unique due to its substitution at position 16, which enhances its potency and metabolic stability. This makes it a valuable compound for research and therapeutic applications, offering advantages over other glucocorticoids in terms of efficacy and duration of action .
Properties
IUPAC Name |
11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,15-17,19,23,25,27H,1,4-5,8,10-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVOMANDJDYYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC(=C)C2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862269 |
Source
|
Record name | 11,17,21-Trihydroxy-16-methylidenepregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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